molecular formula C22H18N8 B6136684 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]

5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]

Cat. No. B6136684
M. Wt: 394.4 g/mol
InChI Key: MBPGPAHWPJVRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole], also known as PMPT, is a tetrazole-based compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two tetrazole rings connected by a phenylene group. PMPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Mechanism of Action

The mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is not well understood. However, it is believed that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has also been shown to bind to certain receptors, including the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and physiological effects:
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits anti-inflammatory, antioxidant, and anticancer properties. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits antihypertensive and hypoglycemic effects.

Advantages and Limitations for Lab Experiments

5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in laboratory experiments. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively insoluble in water, which can make it difficult to use in aqueous environments. Additionally, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. In medicinal chemistry, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in the development of new materials. In analytical chemistry, further studies are needed to investigate the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a reagent for the detection and quantification of various metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] and to identify new cellular targets for this compound.

Synthesis Methods

The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] involves the reaction of 4-methylphenylhydrazine with 1,4-dinitrobenzene to form 4-methylphenyl-1,4-dinitrosohydrazine. This intermediate compound is then reacted with sodium azide to form 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in various scientific research fields. In medicinal chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in the development of new materials, including polymers and metal-organic frameworks. In analytical chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been used as a reagent for the detection and quantification of various metal ions.

properties

IUPAC Name

1-(4-methylphenyl)-5-[4-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N8/c1-15-3-11-19(12-4-15)29-21(23-25-27-29)17-7-9-18(10-8-17)22-24-26-28-30(22)20-13-5-16(2)6-14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGPAHWPJVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole

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